REACTION_CXSMILES
|
[C:1]([C:4]1[CH:5]=[C:6]2[C:11](=[O:12])[O:10][C:8](=O)[C:7]2=[CH:13][CH:14]=1)([OH:3])=[O:2].[NH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>C(O)(=O)C>[C:1]([C:4]1[CH:5]=[C:6]2[C:11](=[O:12])[N:15]([C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=3)[C:8](=[O:10])[C:7]2=[CH:13][CH:14]=1)([OH:3])=[O:2]
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C=1C=C2C(C(=O)OC2=O)=CC1
|
Name
|
|
Quantity
|
0.96 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stir plate
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
heating mantle
|
Type
|
CUSTOM
|
Details
|
A white solid precipitated out of the clear pale yellow solution within 1 minute
|
Duration
|
1 min
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated to a gentle reflux
|
Type
|
CUSTOM
|
Details
|
More precipitate formed during the course of the reaction
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum with a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
The crude material was reprecipitated in 1,4-dioxane and IN HCl
|
Type
|
FILTRATION
|
Details
|
The resultant white precipitate was filtered through a Buchner funnel
|
Type
|
WASH
|
Details
|
washed three times with 15 ml of water
|
Type
|
CUSTOM
|
Details
|
The product was dried in air for 24 hours
|
Duration
|
24 h
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)C=1C=C2C(C(=O)N(C2=O)C2=CC=CC=C2)=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.25 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |